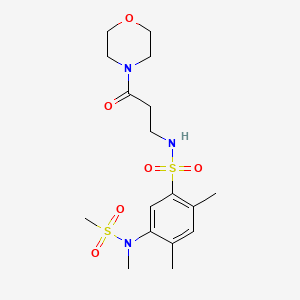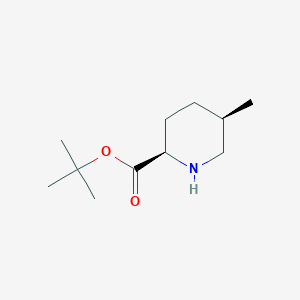
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group and a methylpyrimidinyl group connected through an oxybenzamide linkage
Méthodes De Préparation
The synthesis of N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorophenyl intermediate:
Synthesis of the methylpyrimidinyl intermediate: This step involves the construction of the pyrimidine ring, often through cyclization reactions of appropriate precursors.
Coupling reaction: The final step involves the coupling of the difluorophenyl intermediate with the methylpyrimidinyl intermediate using a suitable coupling reagent, such as a palladium catalyst, to form the desired oxybenzamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the oxybenzamide linkage.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group.
N-(3,4-difluorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzylamine: This compound has an amine group instead of an amide group, which may affect its chemical properties and biological activity.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c1-11-8-9-21-18(22-11)25-14-5-2-12(3-6-14)17(24)23-13-4-7-15(19)16(20)10-13/h2-10H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNQFKUHSLOKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)
![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)

![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)

![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)

